Propanethioic acid, 2-methyl-, S-2-pyridinyl ester
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Overview
Description
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is an organic compound with the molecular formula C9H11NOS It is a thioester derivative of propanethioic acid and is characterized by the presence of a pyridinyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-methyl-, S-2-pyridinyl ester typically involves the esterification of propanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanethioic acid, 2-methyl-, S-2-pyridinyl ester involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release active thiol compounds, which can modulate biological pathways. The pyridinyl group can interact with specific binding sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Propanethioic acid, S-(2-methylpropyl) ester
- Propanethioic acid, 2-(acetyloxy)-, S-methyl ester
Uniqueness
Propanethioic acid, 2-methyl-, S-2-pyridinyl ester is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from other thioesters that lack this functional group, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
81357-56-4 |
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Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
S-pyridin-2-yl 2-methylpropanethioate |
InChI |
InChI=1S/C9H11NOS/c1-7(2)9(11)12-8-5-3-4-6-10-8/h3-7H,1-2H3 |
InChI Key |
GWUFEEQNTFDEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)SC1=CC=CC=N1 |
Origin of Product |
United States |
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